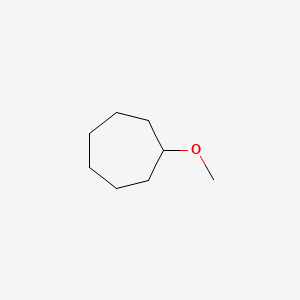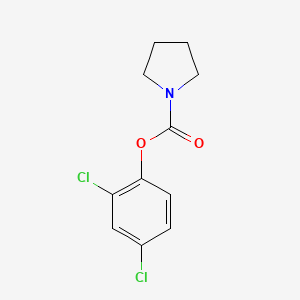
1-Pyrrolidinecarboxylic acid, 2,4-dichlorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidinecarboxylic acid, 2,4-dichlorophenyl ester is a chemical compound that features a pyrrolidine ring attached to a carboxylic acid esterified with a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinecarboxylic acid, 2,4-dichlorophenyl ester typically involves the esterification of 1-Pyrrolidinecarboxylic acid with 2,4-dichlorophenol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature conditions to ensure high yield and purity. Common reagents include thionyl chloride or dicyclohexylcarbodiimide (DCC) for activation of the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Pyrrolidinecarboxylic acid, 2,4-dichlorophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents.
Major Products: The major products formed from these reactions include substituted pyrrolidine derivatives, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-Pyrrolidinecarboxylic acid, 2,4-dichlorophenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2,4-dichlorophenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of enzyme activity or receptor binding, which can alter cellular processes and biochemical pathways.
Comparison with Similar Compounds
- 1-Pyrrolidinecarboxylic acid, 2,4-dichlorophenyl ester
- 2,4-Dichlorophenoxyacetic acid
- 2,4-Dichlorophenylacetic acid
Comparison: this compound is unique due to its pyrrolidine ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
40575-34-6 |
|---|---|
Molecular Formula |
C11H11Cl2NO2 |
Molecular Weight |
260.11 g/mol |
IUPAC Name |
(2,4-dichlorophenyl) pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H11Cl2NO2/c12-8-3-4-10(9(13)7-8)16-11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 |
InChI Key |
WKMRIBJBDSRIMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![s-{2-[(2-Cyclohexylbutyl)(ethyl)amino]ethyl} hydrogen sulfurothioate](/img/structure/B14667682.png)
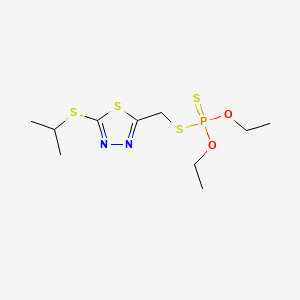
![2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14667690.png)

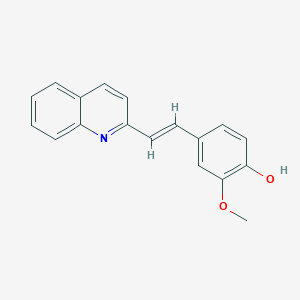

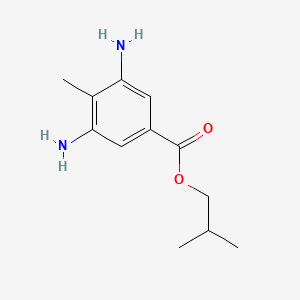
![4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol](/img/structure/B14667726.png)

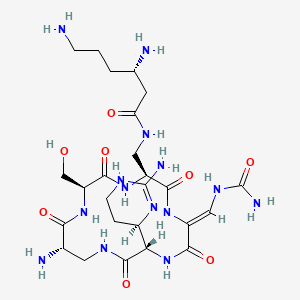
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide](/img/structure/B14667740.png)
